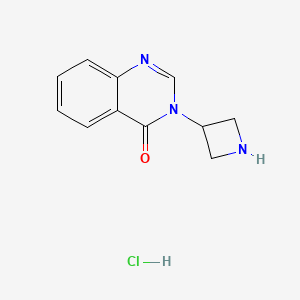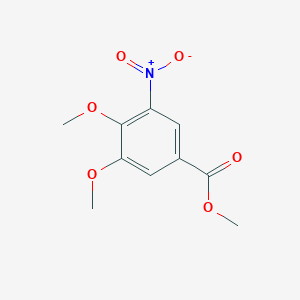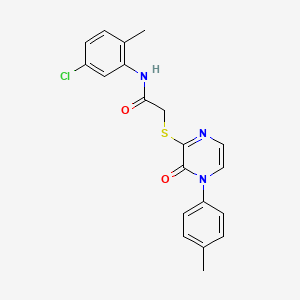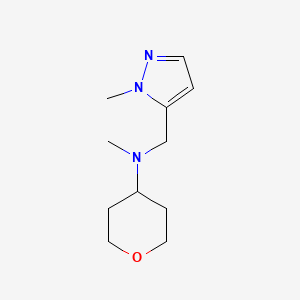
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride, also known as AZD-4547, is a small molecule inhibitor that specifically targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, lung, and gastric cancers.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of azetidinone derivatives containing the quinazolin-4(3H)-one moiety. These compounds have shown significant activity against various microbial strains, attributing to their potential as novel antimicrobial agents. For example, the synthesis and antimicrobial evaluation of various azetidinones and thiazolidinones derived from quinazolin-4(3H)-one have highlighted their promising antimicrobial properties (Patel & Patel, 2011; Sahib, 2018).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been synthesized to explore their anti-inflammatory and analgesic activities. Some derivatives have exhibited significant anti-inflammatory and analgesic activities, presenting a potential for the development of new therapeutic agents in treating inflammation and pain (Gupta & Mishra, 2016).
Antiparkinsonian Activity
Research into azetidinonyl and thiazolidinonyl quinazolinone derivatives has opened new avenues for the development of antiparkinsonian agents. Some derivatives have shown promising results in screening for antiparkinsonian activity, suggesting their potential application in treating Parkinson's disease (Kumar, Kaur, & Kumar, 2012).
Antihypertensive and Cardiovascular Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antihypertensive activities. Some of these compounds have demonstrated the ability to lower blood pressure, indicating their potential use as hypotensive agents (Kumar, Tyagi, & Srivastava, 2003; Rahman et al., 2014).
Corrosion Inhibition
The quinazolin-4(3H)-one derivatives have been explored as corrosion inhibitors for various metals in acidic environments. These compounds have shown effective inhibition properties, suggesting their application in protecting metals from corrosion (Zhang et al., 2016).
Antimalarial Activity
In the quest for new antimalarial agents, quinazolin-2,4-dione derivatives have been synthesized and subjected to in silico molecular docking studies. These compounds exhibit potential binding affinities against Plasmodium falciparum enzymes, indicating their prospective use in malaria treatment (Abdelmonsef et al., 2020).
Propiedades
IUPAC Name |
3-(azetidin-3-yl)quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c15-11-9-3-1-2-4-10(9)13-7-14(11)8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNAKOHLSUYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2798096.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2798097.png)

![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)

![2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2798108.png)



![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2798116.png)
![1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2798118.png)